4-Chloro-3,5-dimethylphenyl dimethylcarbamate
Description
4-Chloro-3,5-dimethylphenyl dimethylcarbamate is a carbamate derivative of 4-chloro-3,5-dimethylphenol (PCMX), a well-known phenolic compound used as a topical antiseptic and disinfectant . The parent phenol (PCMX) is characterized by its chlorine and methyl substituents at the 4-, 3-, and 5-positions, which contribute to its antimicrobial efficacy . The dimethylcarbamate derivative is synthesized via reaction of 4-chloro-3,5-dimethylphenol with dimethylcarbamoyl chloride under basic conditions, a method analogous to the preparation of related carbamates like 4-chloro-3,5-dimethylphenyl diisopropylcarbamate .
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-9(6-8(2)10(7)12)15-11(14)13(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFLZNRUWYJZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl dimethylcarbamate typically involves the reaction of 4-chloro-3,5-dimethylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
4-Chloro-3,5-dimethylphenol+Dimethylcarbamoyl chloride→4-Chloro-3,5-dimethylphenyl dimethylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl dimethylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Derivatives of 4-Chloro-3,5-dimethylphenol
Table 2. Lipophilicity Trends in Carbamate Derivatives
| Substituent on Carbamate | log k (HPLC) | Biological Implication |
|---|---|---|
| Methyl | ~2.5 | Moderate membrane permeability |
| Ethyl | ~2.8 | Enhanced bioavailability |
| Isopropyl | ~3.2 | High tissue penetration |
| Dichlorophenylamino | 2.1–3.5 | Variable antimicrobial activity |
Biological Activity
Overview
4-Chloro-3,5-dimethylphenyl dimethylcarbamate (CDMDC) is an organic compound with the molecular formula CHClNO. It belongs to the class of carbamates, which are known for their diverse biological activities, particularly in agriculture and medicine. This compound has garnered interest due to its potential applications as an insecticide and its effects on various biological systems.
Chemical Structure and Properties
The structure of CDMDC features a chloro group and two methyl groups attached to a phenyl ring, which contributes to its biological activity. The presence of the carbamate functional group is crucial for its interaction with biological targets, particularly enzymes involved in neurotransmission.
CDMDC's biological activity primarily stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, CDMDC causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged stimulation of postsynaptic receptors. This mechanism is similar to that of other carbamate insecticides, which disrupt normal neurotransmission and can lead to neurotoxicity in both insects and mammals .
Antimicrobial Properties
Research has indicated that CDMDC exhibits antimicrobial activity. Its effectiveness against various bacterial strains highlights its potential use in pharmaceutical applications. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Insecticidal Activity
As a carbamate derivative, CDMDC is expected to possess insecticidal properties similar to other compounds in this class. Experimental data suggest that it effectively inhibits AChE in insects, leading to paralysis and death. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance potency against specific pest species .
Study on Insecticidal Efficacy
In a comparative study on various carbamates, CDMDC was found to have significant inhibitory effects on AChE from Drosophila melanogaster with an IC value in the low micromolar range. This suggests a strong potential for use as an insecticide in agricultural settings.
| Compound | IC (µM) |
|---|---|
| CDMDC | 0.5 |
| Methomyl | 0.3 |
| Carbofuran | 0.7 |
Toxicological Assessment
Toxicological studies have demonstrated that exposure to CDMDC can lead to symptoms consistent with cholinergic toxicity in laboratory animals. In rats, acute exposure resulted in significant behavioral changes and alterations in neurochemical markers indicative of AChE inhibition. The LD was determined to be approximately 13 mg/kg, highlighting its potential risk as a pesticide .
Degradation and Environmental Impact
The environmental persistence of CDMDC is another area of concern. Studies have shown that similar compounds undergo degradation through various pathways, including microbial metabolism and photolysis. Understanding the degradation products is essential for assessing the ecological impact of CDMDC when used as an agricultural chemical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
